molecular formula C7H10Cl2N2 B3142101 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride CAS No. 497851-70-4

5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride

Cat. No. B3142101
CAS RN: 497851-70-4
M. Wt: 193.07 g/mol
InChI Key: BAVHAEFRFJEIGI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, also known as CMIH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMIH is a cyclopropyl imidazole derivative that has shown promising results in various studies related to cancer treatment and other diseases.

Scientific Research Applications

Synthesis of 5-Chloromethylfurfural (CMF)

CMICH serves as a precursor for CMF, which is a valuable building block in the field of sustainable chemistry. CMF can be synthesized from CMICH under milder reaction conditions. Its lower polarity allows for easier separation using organic media. Additionally, the chlorine group in CMF acts as an excellent leaving group, enabling the production of various derivatives .

Biomass Valorization

As fossil-based resources become scarcer, researchers explore alternative sources. CMICH contributes to the valorization of lignocellulosic biomass. By converting CMICH to CMF and other derivatives, such as 2,5-dimethylfuran and 2,5-furandicarboxylic acid, we enhance the sustainability of bio-based processes .

Fuel Oxygenates

CMF, derived from CMICH, can serve as a potential fuel oxygenate. Fuel oxygenates improve combustion efficiency and reduce emissions. Researchers investigate CMF as an additive to enhance gasoline properties, promoting cleaner energy sources .

Biorefineries and Chemical Synthesis

CMF opens avenues for biorefineries by providing a versatile platform chemical. It participates in the synthesis of various value-added products, including pharmaceutical intermediates, polymers, and specialty chemicals. Researchers explore its potential in green chemistry and sustainable manufacturing .

Pharmaceutical Applications

CMICH derivatives, especially CMF, exhibit interesting biological activities. Researchers investigate their potential as antifungal, antibacterial, or antiviral agents. The unique structural features of CMF make it an attractive scaffold for drug development .

Catalysis and Reaction Engineering

CMF synthesis involves diverse catalysts and reaction conditions. Researchers optimize these parameters to enhance yield and selectivity. By understanding the kinetics and mechanisms, they improve the overall efficiency of CMF production .

properties

IUPAC Name

5-(chloromethyl)-1-cyclopropylimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-3-7-4-9-5-10(7)6-1-2-6;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHAEFRFJEIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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